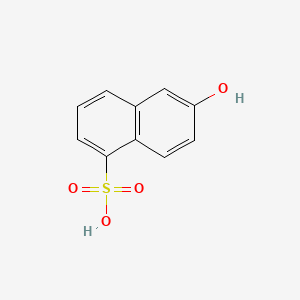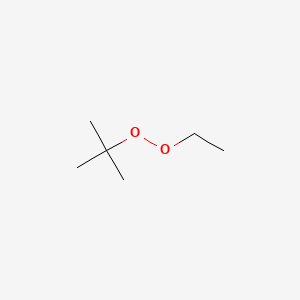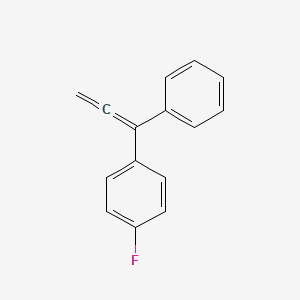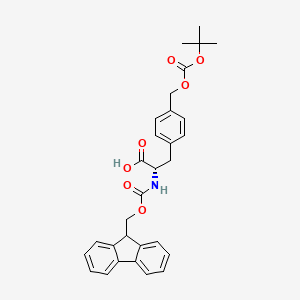
Fmoc-4-methoxy-L-homophenylalanine
Vue d'ensemble
Description
Fmoc-4-methoxy-L-homophenylalanine: is a derivative of the amino acid phenylalanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methoxy group on the phenyl ring. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-methoxy-L-homophenylalanine typically involves several key steps:
-
Protection of the Amino Group: : The amino group of L-homophenylalanine is protected using the Fmoc group. This is usually achieved by reacting L-homophenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
-
Introduction of the Methoxy Group: : The methoxy group is introduced via electrophilic aromatic substitution. This can be done by reacting the protected amino acid with a methoxy reagent, such as methanol, in the presence of a catalyst like sulfuric acid or a Lewis acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Synthesis of Intermediates: : Large-scale synthesis of Fmoc-protected amino acids and methoxy reagents.
-
Optimization of Reaction Conditions: : Ensuring high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Fmoc-4-methoxy-L-homophenylalanine can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : The compound can be reduced to remove the Fmoc group, typically using piperidine in a solvent like dimethylformamide (DMF).
-
Substitution: : The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Piperidine in DMF for Fmoc deprotection.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Deprotected amino acids.
Substitution: Various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-4-methoxy-L-homophenylalanine is used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise construction of peptides.
Biology
In biological research, this compound is used to study protein interactions and functions. Modified peptides incorporating this compound can be used as probes or inhibitors in biochemical assays.
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for targeting specific proteins or pathways involved in diseases.
Industry
Industrially, this compound is used in the production of custom peptides for research and development, as well as in the manufacture of peptide-based drugs.
Mécanisme D'action
The mechanism by which Fmoc-4-methoxy-L-homophenylalanine exerts its effects is primarily through its incorporation into peptides. The Fmoc group protects the amino function during synthesis, allowing for controlled peptide bond formation. Once incorporated into a peptide, the methoxy group can influence the peptide’s properties, such as its hydrophobicity and binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-4-methyl-L-phenylalanine: Similar in structure but with a methyl group instead of a methoxy group.
Fmoc-L-homophenylalanine: Lacks the methoxy group, making it less hydrophobic.
Fmoc-4-hydroxy-L-phenylalanine: Contains a hydroxyl group, which can form hydrogen bonds, altering its reactivity and interactions.
Uniqueness
Fmoc-4-methoxy-L-homophenylalanine is unique due to the presence of the methoxy group, which can significantly alter the chemical and physical properties of the peptides it is incorporated into. This modification can enhance the stability, solubility, and binding characteristics of the peptides, making it a valuable tool in peptide synthesis and research.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVNDZDIQBDWQL-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















